molecular formula C18H17N5O4 B11126683 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide

4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B11126683
M. Wt: 367.4 g/mol
InChI Key: XKAHNWGLTSJGFB-UHFFFAOYSA-N
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Description

4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a nitro group, and a pyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the quinazoline core.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The pyridine moiety can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Dihydroquinazoline Derivatives: Reduction of the quinazoline core results in dihydroquinazoline derivatives.

    Functionalized Pyridine Derivatives: Substitution reactions on the pyridine moiety lead to various functionalized derivatives.

Scientific Research Applications

4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE: Similar structure but with a different position of the pyridine moiety.

    4-(6-AMINO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE: Similar structure but with an amino group instead of a nitro group.

    4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]PENTANAMIDE: Similar structure but with a different length of the amide linker.

Uniqueness

The uniqueness of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

4-(6-nitro-4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C18H17N5O4/c24-17(20-11-13-4-1-2-8-19-13)5-3-9-22-12-21-16-7-6-14(23(26)27)10-15(16)18(22)25/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24)

InChI Key

XKAHNWGLTSJGFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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